An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decanone
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decanone (CAS 693-54-9), a methyl ketone also known as methyl octyl ketone, is a naturally occurring organic compound found in various plants and foods.[1][2] It is a colorless liquid with a characteristic floral and fruity odor.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-decanone, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological relevance. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2-Decanone is a member of the ketone family, characterized by a carbonyl group bonded to two carbon atoms. It is a hydrophobic molecule with limited solubility in water but is soluble in most organic solvents.[1]
General and Physical Properties
The fundamental chemical and physical properties of 2-decanone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Floral, fatty, peach-like | [2] |
| Density | 0.821 - 0.831 g/cm³ at 20°C | [3] |
| Boiling Point | 210 °C at 760 mmHg | [3] |
| Melting Point | 14 °C | [3] |
| Flash Point | 71 °C | [3] |
| Water Solubility | 0.0768 mg/mL at 25 °C | [3] |
| logP (Octanol/Water) | 3.73 | [3] |
| Refractive Index | 1.421 - 1.431 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-decanone.
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 2.41 (t, 2H), 2.13 (s, 3H), 1.55 (m, 2H), 1.26 (m, 10H), 0.88 (t, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 209.2, 43.8, 31.8, 29.7, 29.4, 29.2, 23.9, 22.6, 14.1[4] |
| IR (Neat) | ~1715 cm⁻¹ (C=O stretch) |
| Mass Spectrum (EI) | m/z 58 (100%), 43 (90%), 71 (27%), 59 (24%), 41 (23%) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2-decanone, as well as for the determination of its key physical properties.
Synthesis of 2-Decanone via Oxidation of 2-Decanol (B1670014)
A common and effective method for the synthesis of 2-decanone is the oxidation of the corresponding secondary alcohol, 2-decanol.[4]
Protocol: Swern Oxidation [4]
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.
-
Addition of 2-Decanol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
-
Addition of Base: Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature over about 30-60 minutes.[4]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-decanone can be purified by column chromatography on silica (B1680970) gel.
Synthesis of 2-Decanone via Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation provides a method for the conversion of a terminal alkene (1-decene) to a methyl ketone.[5][6]
Protocol: Wacker-Tsuji Oxidation [7]
-
Reaction Setup: To a stirred solution of 1-decene (B1663960) (0.4 mmol) in a mixture of acetonitrile (B52724) (3.5 mL) and water (0.5 mL), add palladium(II) chloride (3.6 mg, 0.02 mmol, 5 mol%) and chromium(VI) oxide (20 mg, 0.6 mmol, 0.5 equiv) at room temperature.
-
Reaction Execution: Warm the reaction mixture to 60°C and stir in a closed flask for the specified time (typically monitored by TLC).
-
Work-up and Purification: After the reaction is complete, filter the mixture through a small pad of silica gel and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent if necessary.[7]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of 2-decanone.[8]
Protocol: GC-MS Analysis [9]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength. Equilibrate the vial at 50°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 45 minutes at 50°C.
-
GC-MS Parameters:
-
Injector: Splitless mode, Temperature: 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 250°C; hold for 5 minutes.
-
MS Parameters: Ion Source Temperature: 230°C; Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify 2-decanone by comparing the retention time and the acquired mass spectrum with a reference standard and mass spectral libraries (e.g., NIST, Wiley).
Determination of Physical Properties
2.4.1. Boiling Point Determination (Thiele Tube Method) [10]
-
Fill a small test tube (e.g., a fusion tube) to about half-full with 2-decanone.
-
Invert a sealed-end capillary tube and place it inside the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
2.4.2. Density Determination (Pycnometer Method) [11][12]
-
Accurately weigh a clean, dry pycnometer.
-
Fill the pycnometer with distilled water and weigh it again to determine the volume of the pycnometer.
-
Empty and dry the pycnometer, then fill it with 2-decanone.
-
Weigh the pycnometer filled with 2-decanone.
-
The density is calculated by dividing the mass of the 2-decanone by the volume of the pycnometer.[12]
2.4.3. Refractive Index Measurement (Abbe Refractometer) [13]
-
Clean the prisms of the Abbe refractometer with a suitable solvent (e.g., ethanol (B145695) or acetone) and allow them to dry.
-
Place a few drops of 2-decanone onto the lower prism.
-
Close the prisms and ensure the liquid spreads evenly.
-
Adjust the light source and focus the eyepiece to observe the light-dark boundary.
-
Use the compensator to eliminate any color fringes and sharpen the boundary.
-
Adjust the refractometer so that the boundary line intersects the crosshairs.
-
Read the refractive index from the scale.
Biological Relevance and Applications
2-Decanone is recognized as a plant metabolite and is found in a variety of natural sources, including fruits, vegetables, and essential oils.[1][14] Its primary applications are in the fragrance and flavor industries, where it imparts a mild, orange blossom-like odor.[15]
In the context of drug development, 2-decanone itself is not a primary therapeutic agent. However, it has been identified as a potential biomarker for certain conditions, such as nonalcoholic fatty liver disease, ulcerative colitis, and Crohn's disease. Its presence in biological systems and potential link to metabolic processes may warrant further investigation. Additionally, the methyl ketone functional group is a common motif in medicinal chemistry and can serve as a synthetic handle for the elaboration of more complex molecules.[14] 2-decanone also exhibits fumigant activity against certain insects, suggesting potential applications in agrochemical research.[1]
Safety and Handling
2-Decanone is a combustible liquid and should be handled with appropriate safety precautions.[3] It is irritating to the skin and eyes.[15]
-
Handling: Work in a well-ventilated area and wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
This guide provides a foundational understanding of the chemical and physical properties of 2-decanone. For specific research applications, it is recommended to consult the primary literature and relevant safety data sheets.
References
- 1. 2-Decanone - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Decanone (FDB003484) - FooDB [foodb.ca]
- 3. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 7. 2-Decanone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. davjalandhar.com [davjalandhar.com]
- 14. nmppdb.com.ng [nmppdb.com.ng]
- 15. 2-decanone, 693-54-9 [thegoodscentscompany.com]
